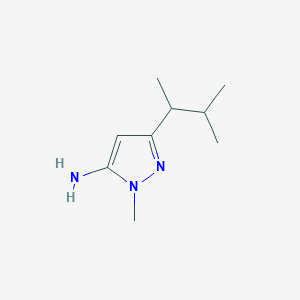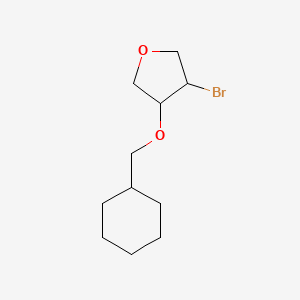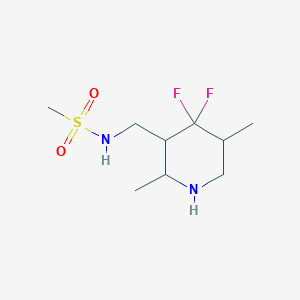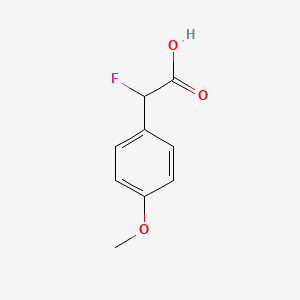
(R)-3-Methyl-2-(pyrrolidin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methyl-2-(pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a pyrrolidine ring attached to a benzoic acid moiety. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-2-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of chiral resolution techniques to obtain the desired enantiomer. The scalability of the synthesis is achieved by optimizing reaction conditions and using cost-effective reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group results in the formation of an alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the pyrrolidine ring, leading to a diverse array of derivatives.
科学的研究の応用
®-3-Methyl-2-(pyrrolidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用機序
The mechanism of action of ®-3-Methyl-2-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s nitrogen atom can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
類似化合物との比較
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with similar structural features.
3-Methylbenzoic acid: Lacks the pyrrolidine ring but shares the benzoic acid moiety.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness: ®-3-Methyl-2-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of the pyrrolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. The chiral nature of the compound adds another layer of complexity, making it a valuable target for stereoselective synthesis and drug development.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-methyl-2-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-4-2-5-9(12(14)15)11(8)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15)/t10-/m1/s1 |
InChIキー |
GRWIZRNKXRLBDZ-SNVBAGLBSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C(=O)O)[C@H]2CCCN2 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)


![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13321253.png)



![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)


![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
